molecular formula C5H7NO2 B1581099 DL-Propargylglycine CAS No. 50428-03-0

DL-Propargylglycine

Cat. No. B1581099
CAS RN: 50428-03-0
M. Wt: 113.11 g/mol
InChI Key: DGYHPLMPMRKMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .


Synthesis Analysis

DL-Propargylglycine has been used in studies to inhibit cystathionine γ-lyase, an enzyme involved in hydrogen sulphide synthesis and bioactivity . It has also been used in experiments involving rats, where it was found to accumulate rapidly in various tissues and serum of the rats .


Molecular Structure Analysis

The molecular formula of DL-Propargylglycine is C5H7NO2 . It has a molecular weight of 113.115 Da .

Scientific Research Applications

1. Synthesis and Applications in Glycopeptide Polymers

DL-Propargylglycine has been utilized in the synthesis of poly(dl-propargylglycine) and poly(γ-benzyl-l-glutamate-co-dl-propargylglycine), leading to the creation of well-defined polypeptides with specific conformational properties. These polymers have applications in biorecognition due to their ability to form aggregates and bind selectively to lectins, showcasing their potential in biomedical and biotechnological fields (Huang et al., 2010).

2. Role in Methionine Biosynthesis Studies

DL-Propargylglycine has been instrumental in studying methionine biosynthesis. It acts as an inhibitor of cystathionine γ-synthase activity, leading to growth inhibition and morphological changes in plant studies. This application is crucial for understanding metabolic pathways and enzyme functions related to amino acid synthesis (Datko & Mudd, 1982).

3. Inhibitory Effects on Aspartate Aminotransferases

Research has shown that DL-Propargylglycine can act as a substrate in transamination reactions catalyzed by aspartate aminotransferases. This interaction leads to the gradual irreversible inactivation of these enzymes, providing insight into enzyme mechanisms and potential therapeutic applications (Tanase & Morino, 1976).

4. Use in Studies of Neurogenic Inflammation

DL-Propargylglycine has been used to explore the pathophysiology of neurogenic inflammation. By inhibiting hydrogen sulfide synthesis, it provides a model for understanding the role of gasotransmitters in inflammatory diseases and could potentially lead to new therapeutic strategies (Tamizhselvi et al., 2008).

5. Hydrogen Sulfide Synthesis and Vascular Studies

The compound has been utilized in studies related to hydrogen sulfide synthesis and its role in vascular systems. Its inhibitory effect on cystathionine gamma-lyase highlights its potential in researching cardiovascular diseases and hypertension (Yan et al., 2004).

6. Role in Gastroprotective Activity Studies

DL-Propargylglycine has been used in studies investigating the gastroprotective activity of certain compounds. Its interaction with hydrogen sulfide pathways provides insights into the mechanisms underlying gastrointestinal protection and the role of gasotransmitters in this process (Silva et al., 2011).

Safety And Hazards

DL-Propargylglycine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

DL-Propargylglycine has been studied for its potential therapeutic applications. For example, it has been found to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . Furthermore, it has been suggested that DL-Propargylglycine could be evaluated for repurposing as a pharmaceutical capable of mitigating the proteotoxic mechanisms driving neurodegenerative disorders .

properties

IUPAC Name

2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Propargylglycine

CAS RN

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50428-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-pentynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminopent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Propargylglycine
Reactant of Route 2
DL-Propargylglycine
Reactant of Route 3
DL-Propargylglycine
Reactant of Route 4
DL-Propargylglycine
Reactant of Route 5
DL-Propargylglycine
Reactant of Route 6
DL-Propargylglycine

Citations

For This Compound
1,950
Citations
NR Oosterhuis, ARS Frenay, S Wesseling, PM Snijder… - Nitric Oxide, 2015 - Elsevier
Hydrogen sulfide (H 2 S), carbon monoxide (CO) and nitric oxide (NO) share signaling and vasorelaxant properties and are involved in proliferation and apoptosis. Inhibiting NO …
Number of citations: 23 www.sciencedirect.com
X Zhou, S Tang, K Hu, Z Zhang, P Liu, Y Luo, J Kang… - Sleep and …, 2018 - Springer
… However, the effect of dl-propargylglycine (PAG), an effective inhibitor of cystathionine γ-lyase (CSE)-synthesized H 2 S, on the regulation myocardial injury remains controversial. …
Number of citations: 18 link.springer.com
H Kodama, H Mikasa, K Sasaki, S Awata… - Archives of Biochemistry …, 1983 - Elsevier
… increased with administration of DL-propargylglycine, but we could not detect NAc-cystathionine. Therefore, NAccystathionine from the liver samples of DLpropargylglycine-treated rats …
Number of citations: 21 www.sciencedirect.com
H Kodama, H Ikeda, S Awata… - Journal of …, 1985 - Wiley Online Library
… weight in relation to the dose of DLpropargylglycine. Cystathionine was found to be un… DL-propargylglycine. The concentration of taurine was similarly unaffected by DLpropargylglycine …
Number of citations: 20 onlinelibrary.wiley.com
N MIZOBUCHI, T AGETA, H KODAMA - Journal of Clinical …, 1990 - jstage.jst.go.jp
… quantify the DL-propargylglycine contents of tissues and urine of DL-propargylglycine-treated … metabolites identified in the urine of DL-propargylglycine-treated rats are present in any of …
Number of citations: 3 www.jstage.jst.go.jp
B Sun, D Feng, G Wang, X Yu, Z Dong, L Gao - Autoimmunity, 2020 - Taylor & Francis
Background Cows’ milk allergy (CMA) is a hypersensitivity immune reaction brought on by specific immunologic mechanisms to cow’s milk proteins. As one of the most common food …
Number of citations: 3 www.tandfonline.com
A Kawaji, K Yamauchi, S Fujii, R Natsuki… - Journal of …, 1992 - jstage.jst.go.jp
… The effects of phalloidin and oe—amanitin as toxins of Amanita species and DL-propargylglycine … DL— Propargylglycine slightly affected glycogenolysis. Phalloidin, which most affected …
Number of citations: 14 www.jstage.jst.go.jp
H Kodama, K Sasaki, N Mizobuchi… - Journal of …, 1988 - Wiley Online Library
… DLpropargylglycine-treated rats. The content of cystathionine in each cerebellar region and pineal body increased gradually when the dose of DL-propargylglycine … DL-prOpargylglyCine…
Number of citations: 6 onlinelibrary.wiley.com
M Johnston, D Jankowski, P Marcotte, H Tanaka… - Biochemistry, 1979 - ACS Publications
… [2-14C]-DL-Propargylglycine was prepared by using [ 14C] diethylacetamidomalonate (New … [a-2H]- and [a-3H] -DL-propargylglycine were prepared by hydrolysis of propargyl …
Number of citations: 107 pubs.acs.org
AS Frenay, NR Oosterhuis, PM Snijder, S Wesseling… - research.rug.nl
… DL-Propargylglycine reduces renal injury … CSE derived H2S synthesis can be inhibited with DL-propargylglycine (PAG)8,9 or by genetic … DL-Propargylglycine reduces renal injury …
Number of citations: 0 research.rug.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.